molecular formula C13H13BBrNO6 B8249032 3-Bromo-4-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

3-Bromo-4-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

Cat. No.: B8249032
M. Wt: 369.96 g/mol
InChI Key: QZUAVRJYEDHRFS-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde typically involves multiple steps. One common approach starts with the bromination of 4-methoxybenzaldehyde using a brominating reagent such as 1,3-di-n-butylimidazolium tribromide . The resulting 3-Bromo-4-methoxybenzaldehyde is then subjected to further reactions to introduce the dioxazaborocan-2-yl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction produces an alcohol.

Scientific Research Applications

3-Bromo-4-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-Bromo-4-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is not well-documented. its reactivity can be attributed to the presence of multiple functional groups, which can interact with various molecular targets. The boron-containing group, in particular, may participate in interactions with biological molecules, potentially influencing enzyme activity or cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and boron-containing groups allows for diverse chemical transformations and interactions.

Properties

IUPAC Name

3-bromo-4-methoxy-5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BBrNO6/c1-16-5-11(18)21-14(22-12(19)6-16)9-3-8(7-17)4-10(15)13(9)20-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUAVRJYEDHRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC(=C2OC)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BBrNO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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